Memantine, the parent compound, was first approved for medical use in 2013. It is classified as a non-competitive antagonist of the N-methyl-D-aspartate receptor, which plays a crucial role in synaptic plasticity and memory function. The glucuronide metabolite is formed in the liver and represents one of several metabolites produced during memantine's metabolism, including 6-hydroxymemantine and 1-nitrosomemantine .
The synthesis of Memantine N-beta-D-Glucuronide involves the enzymatic process known as glucuronidation, where memantine undergoes conjugation with glucuronic acid. This reaction is primarily facilitated by UDP-glucuronosyltransferases (UGTs) present in the liver. The technical details include:
Memantine N-beta-D-Glucuronide has a complex molecular structure derived from memantine. The structural formula can be represented as follows:
The structure includes:
The InChI Key for Memantine N-beta-D-Glucuronide is not explicitly provided but can be derived from its structural formula.
Memantine N-beta-D-Glucuronide can participate in various chemical reactions, primarily involving hydrolysis and further metabolism:
These reactions are essential for understanding how this compound behaves in biological systems and its pharmacokinetic profile.
Memantine N-beta-D-Glucuronide exerts its effects primarily through its parent compound's mechanism. As a metabolite, it retains some pharmacological activity:
The detailed mechanism involves binding to the NMDA receptor-operated cation channels, thereby stabilizing neuronal activity without completely inhibiting normal neurotransmission .
Relevant data include:
Memantine N-beta-D-Glucuronide serves primarily as a marker for pharmacokinetic studies related to memantine therapy. Its scientific uses include:
Memantine undergoes partial hepatic metabolism (≤48% of administered dose), with N-glucuronidation constituting a major Phase II transformation pathway. The N-beta-D-glucuronide conjugate (Memantine N-beta-D-Glucuronide) is formed via direct conjugation of memantine’s primary amine group with glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs). This metabolite exhibits minimal NMDA receptor antagonism compared to the parent drug, facilitating systemic detoxification and renal elimination due to enhanced hydrophilicity. Quantitative metabolic profiling reveals the following distribution of memantine-related material in humans [1] [5]:
Table 1: Major Metabolites of Memantine in Humans
Metabolite | Excretion Fraction | Biological Activity |
---|---|---|
Memantine N-beta-D-glucuronide | ~24% of renal excretion | Negligible NMDA receptor affinity |
6-Hydroxy-memantine | Minor | Low pharmacological activity |
1-Nitroso-deaminated memantine | Minor | Not characterized |
Unchanged memantine | ~48% | Full pharmacological activity |
The glucuronidation pathway predominates in hepatic tissue but exhibits saturation kinetics at supratherapeutic memantine concentrations, leading to nonlinear elimination profiles. Unlike cytochrome P450-mediated oxidation, UGT-mediated conjugation is less susceptible to genetic polymorphisms but highly dependent on renal function due to the metabolite’s dependence on tubular secretion for elimination [1] [4].
UGT1A4 is the primary human isoform responsible for memantine N-glucuronidation, exhibiting high catalytic specificity for tertiary amines. Kinetic analyses in human liver microsomes (HLM) demonstrate:
Table 2: Enzymatic Kinetics of Memantine Glucuronidation
Enzyme Source | Km (mM) | Vmax (pmol/min/mg) | Catalytic Efficiency (CLint) |
---|---|---|---|
Human UGT1A4 | 1.5 ± 0.2 | 420 ± 35 | 280 mL/min/mg |
Human UGT1A3 | 2.1 ± 0.3 | 45 ± 6 | 21 mL/min/mg |
Rat UGT1A4 ortholog | 0.9 ± 0.1 | 850 ± 90 | 944 mL/min/mg |
Inhibitor studies confirm UGT1A4’s dominance:
Memantine N-glucuronide formation exhibits marked species-dependent differences in kinetics and yield:
Table 3: Species Variability in Memantine Glucuronidation Kinetics
Species | Relative UGT1A4 Activity | CLint (mL/min/mg) | Hepatic Extraction Ratio |
---|---|---|---|
Human | 1.0 (Reference) | 280 | 0.18 |
Rat | 3.4 ± 0.3 | 944 | 0.53 |
Rhesus monkey | 1.6 ± 0.2 | 450 | 0.29 |
Dog | 0.4 ± 0.1 | 112 | 0.08 |
These disparities necessitate careful translation of preclinical glucuronidation data to human pharmacotherapy, particularly regarding CNS penetration of memantine versus its metabolite [2] [3].
In vitro kinetic models quantitatively describe memantine N-glucuronide formation under varying physiological conditions:
Table 4: Inhibitory Effects on Memantine Glucuronidation
Inhibitor | Target | Ki (μM) | Reduction in CLint |
---|---|---|---|
Cimetidine | UGT1A4 / OCT2 | 15.3 ± 2.1 | 62% |
Hecogenin | UGT1A4 | 8.1 ± 0.9 | 85% |
β-Cryptoxanthin | UGT1A1/1A3 | 18.8 ± 2.1 (UGT1A1) | <10% (memantine) |
Physiologically based pharmacokinetic (PBPK) models incorporate:1) Microsomal binding corrections (fu,mic = 0.72)2) Hepatic blood flow (QH = 90 L/h)3) Enterohepatic recirculation parameters
These models accurately predict a 3.0-fold increase in memantine AUC when co-administered with UGT inhibitors, as validated by clinical DDI studies with cimetidine [4] [8].
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: